3-Hydroxy-1,1-dimethyl-guanidine

Physicochemical characterization Thermal stability Intermolecular interactions

3-Hydroxy-1,1-dimethylguanidine (IUPAC: 2-hydroxy-1,1-dimethylguanidine) is a low-molecular-weight N-hydroxyguanidine derivative (C₃H₉N₃O, MW 103.12 g/mol) characterized by gem-dimethyl substitution on the guanidine N¹ nitrogen and a hydroxyl group on the N³ (oxime) nitrogen. It is primarily employed as a synthetic reagent for constructing pyrrolopyridazine-based DGAT1 inhibitors , and belongs to the broader class of N-hydroxyguanidines capable of serving as nitric oxide (NO) donor precursors upon enzymatic or chemical oxidation.

Molecular Formula C3H9N3O
Molecular Weight 103.12 g/mol
Cat. No. B8501550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,1-dimethyl-guanidine
Molecular FormulaC3H9N3O
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCN(C)C(=NO)N
InChIInChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5)
InChIKeyDIYFQRUFGISDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1,1-dimethylguanidine (CAS 29044-27-7): Core Identity and Procurement-Relevant Profile


3-Hydroxy-1,1-dimethylguanidine (IUPAC: 2-hydroxy-1,1-dimethylguanidine) is a low-molecular-weight N-hydroxyguanidine derivative (C₃H₉N₃O, MW 103.12 g/mol) characterized by gem-dimethyl substitution on the guanidine N¹ nitrogen and a hydroxyl group on the N³ (oxime) nitrogen. It is primarily employed as a synthetic reagent for constructing pyrrolopyridazine-based DGAT1 inhibitors [1], and belongs to the broader class of N-hydroxyguanidines capable of serving as nitric oxide (NO) donor precursors upon enzymatic or chemical oxidation [2].

Documented synthetic building block for pyrrolopyridazine DGAT1 inhibitors
N-Hydroxyguanidine class: potential NO donor precursor upon enzymatic oxidation
Distinct hydrogen-bonding and aqueous solubility profile vs. non-hydroxylated analogs

Why 3-Hydroxy-1,1-dimethylguanidine Cannot Be Swapped with Unsubstituted or Non-Hydroxylated Guanidine Analogs Without Data


Simple guanidine or 1,1-dimethylguanidine analogs lack the N-hydroxy moiety, which fundamentally alters hydrogen-bond donor/acceptor count, lipophilicity, boiling point, and the capacity for oxidative NO release. These differences translate into divergent physicochemical behavior, synthetic reactivity, and biological profile. Generic substitution without head-to-head data therefore risks poor reaction yields, mismatched solubility, or absent bioactivity in NO-dependent assays. The quantitative evidence below maps these differentiating dimensions to close structural comparators .

Attribute
Target (3-Hydroxy-1,1-dimethylguanidine)
Substitute (1,1-Dimethylguanidine)
N-Hydroxy functionality
Present
Absent
H-bond donor/acceptor count
HBA 4, HBD 3
HBA 3, HBD 2
NO donor capacity
Class-level predicted
Not reported
Substitution may shift reactivity, solubility, and bioactivity; validation with head-to-head data is required before replacing this building block.

Head-to-Head and Cross-Study Evidence Differentiating 3-Hydroxy-1,1-dimethylguanidine from Its Closest Analogs


Boiling Point Elevation of ~103 °C Relative to 1,1-Dimethylguanidine (Cross-Study Comparable)

The introduction of the N-hydroxy group in 3-hydroxy-1,1-dimethylguanidine raises the predicted boiling point by approximately 103 °C compared with the non-hydroxylated parent 1,1-dimethylguanidine (207.5±23.0 °C vs. 104.7±23.0 °C, both estimated by ACD/Labs Percepta ). This difference reflects stronger intermolecular hydrogen bonding and has practical implications for distillation, storage, and reaction solvent selection.

Boiling Point Shift
Cross-study comparable
Approx. +103 °C vs. 1,1-dimethylguanidine (predicted mid-point: 207.5 vs. 104.7 °C)
Impacts distillation feasibility and thermal stability margin
ACD/Labs Percepta predictions; confirm experimentally
Physicochemical characterization Thermal stability Intermolecular interactions

Hydrogen-Bond Donor/Acceptor Count and Lipophilicity Shift Compared to 1,1-Dimethylguanidine (Cross-Study Comparable)

3-Hydroxy-1,1-dimethylguanidine possesses four hydrogen-bond acceptors and three hydrogen-bond donors, versus three acceptors and two donors for 1,1-dimethylguanidine . The additional H-bond capacity coupled with a more negative LogP (−0.82 vs. −0.70) predicts enhanced aqueous solubility (estimated ~1×10⁶ mg/L vs. 8.2×10⁵ mg/L) and reduced passive membrane permeability.

Solubility & H-Bond Shift
Cross-study comparable
ΔHBA +1, ΔHBD +1, LogP −0.82 vs. −0.70, aqueous solubility ~1×10⁶ mg/L (predicted)
Aqueous solubility and permeability context for assay design
Computed properties; confirm under experimental conditions
Drug-likeness Permeability Solubility prediction

N-Hydroxyguanidine NO-Donor Capacity: A Functional Attribute Absent in 1,1-Dimethylguanidine (Class-Level Inference)

N-Hydroxyguanidines, as a class, are substrates for nitric oxide synthases (NOS) and can release NO upon oxidation by peroxidases or cytochrome P450 enzymes, whereas simple alkylguanidines such as 1,1-dimethylguanidine are not [1][2]. Although direct NO-release rate data for 3-hydroxy-1,1-dimethylguanidine per se are not reported, the presence of the N-hydroxy motif predicts this capacity. Exemplar N-aryl N'-hydroxyguanidines achieve NO formation rates of 8–41% relative to the natural substrate Nω-hydroxy-L-arginine [2].

NO Donor Potential
Class-level inference
Predicted to release NO upon NOS/peroxidase oxidation; class exemplars 8–41% relative NO formation
Mechanistically distinct for NO-mediated assay design
Direct rate data not reported for target; verify under intended enzyme system
Nitric oxide donor Enzymatic oxidation Chemical biology

Validated Synthetic Utility as a Key Reagent for Pyrrolopyridazine DGAT1 Inhibitors (Supporting Evidence)

Commercial vendor documentation explicitly identifies 3-hydroxy-1,1-dimethylguanidine as a preferred reagent for preparing pyrrolopyridazine-based DGAT1 inhibitors, citing the foundational SAR study by Fox et al. (2010) [1]. In that study, the pyrrolopyridazine core was optimized to yield DGAT1 IC₅₀ values ranging from >10 μM down to 48 nM, underscoring the value of this building block for generating potent compounds.

DGAT1 Building Block
Supporting evidence
Documented key reagent for pyrrolopyridazine DGAT1 inhibitors (Fox et al. 2010)
Reduces synthetic route risk; enables SAR comparison
Reported series IC₅₀ range: >10 μM – 48 nM
Medicinal chemistry DGAT1 inhibitor Pyrrolopyridazine synthesis

High-Confidence Application Scenarios for 3-Hydroxy-1,1-dimethylguanidine Based on Differential Evidence


Synthesis of Pyrrolopyridazine DGAT1 Inhibitors for Metabolic Disease Research

The compound is a documented building block for the pyrrolopyridazine scaffold that yielded DGAT1 inhibitors with IC₅₀ values as low as 48 nM . Laboratories following the Fox et al. (2010) route should procure this specific reagent to ensure fidelity to the published SAR .

Nitric Oxide Donor Probe Development in Chemical Biology

As an N-hydroxyguanidine, 3-hydroxy-1,1-dimethylguanidine is expected to function as a substrate for nitric oxide synthases and peroxidases, enabling its use in designing enzyme-coupled NO release assays or cellular NO-donor probes . Non-hydroxylated analogs like 1,1-dimethylguanidine lack this functionality entirely .

Physicochemical Property Optimization for Aqueous-Phase Reaction Systems

With an estimated boiling point ~103 °C higher, an additional H-bond donor, and superior predicted water solubility (~1×10⁶ mg/L) compared to 1,1-dimethylguanidine , the compound offers distinct advantages in aqueous reaction media where high thermal stability and solubility are required .

Metal Chelation and Coordination Chemistry Studies

The N-hydroxyguanidine motif provides a bidentate chelation site (via the N-OH nitrogen and the adjacent imine nitrogen) absent in simple guanidine or 1,1-dimethylguanidine analogs. This property supports investigations into metal–guanidine complexes for catalysis or oxidative stress mitigation .

Application
Selection Property
Validation Focus
DGAT1 inhibitor synthesis
Documented building block for pyrrolopyridazine scaffold
Verify reaction yield and SAR alignment with published route
NO donor probe development
N-Hydroxyguanidine class NO-release capacity
Assess NO formation rate under enzymatic/chemical oxidation
Aqueous-phase reaction systems
Higher predicted aqueous solubility and H-bonding profile
Confirm solubility and thermal stability in target medium
Metal coordination chemistry
Bidentate N-hydroxyguanidine chelation site
Characterize metal-binding affinity and complex behavior
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